N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride
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Overview
Description
N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is a chemical compound with the molecular formula C12H18ClN3O2.ClH and a molecular weight of 308.21 g/mol . This compound is characterized by the presence of a chloro-nitrophenyl group attached to a hexane-1,6-diamine backbone, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride typically involves the reaction of 2-chloro-4-nitroaniline with hexane-1,6-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted into its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine
- N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine sulfate
- N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine phosphate
Uniqueness
N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
N'-(2-chloro-4-nitrophenyl)hexane-1,6-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2.ClH/c13-11-9-10(16(17)18)5-6-12(11)15-8-4-2-1-3-7-14;/h5-6,9,15H,1-4,7-8,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSXYRKCXKDSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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